molecular formula C25H17ClN2O5S B11637203 3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid

3-({2-chloro-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}methyl)benzoic acid

Cat. No.: B11637203
M. Wt: 492.9 g/mol
InChI Key: ARGGFLYGOMIFDV-MTJSOVHGSA-N
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Description

3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thiazolo[3,2-a][1,3]benzimidazole moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID typically involves multiple steps The starting materials often include 2-chloro-6-methoxyphenol and 3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazole

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenoxy groups.

    Reduction: Reduction reactions may target the thiazolo[3,2-a][1,3]benzimidazole moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and alkylation reactions typically involve reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce reduced thiazolo[3,2-a][1,3]benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The thiazolo[3,2-a][1,3]benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

    3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID: shares structural similarities with other thiazolo[3,2-a][1,3]benzimidazole derivatives.

    2-CHLORO-6-METHOXYBENZOIC ACID: A simpler compound with similar functional groups but lacking the thiazolo[3,2-a][1,3]benzimidazole moiety.

Uniqueness: The uniqueness of 3-[(2-CHLORO-6-METHOXY-4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)METHYL]BENZOIC ACID lies in its complex structure and the presence of the thiazolo[3,2-a][1,3]benzimidazole moiety, which imparts unique biological and chemical properties.

Properties

Molecular Formula

C25H17ClN2O5S

Molecular Weight

492.9 g/mol

IUPAC Name

3-[[2-chloro-6-methoxy-4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C25H17ClN2O5S/c1-32-20-11-15(10-17(26)22(20)33-13-14-5-4-6-16(9-14)24(30)31)12-21-23(29)28-19-8-3-2-7-18(19)27-25(28)34-21/h2-12H,13H2,1H3,(H,30,31)/b21-12-

InChI Key

ARGGFLYGOMIFDV-MTJSOVHGSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl)OCC5=CC(=CC=C5)C(=O)O

Origin of Product

United States

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